(2E,4E)-2,4-Decadienoic acid (2E,4E)-2,4-Decadienoic acid (2E,4E)-deca-2,4-dienoic acid is a polyunsaturated fatty acid that is decanoic acid (capric acid) which has been dehydrogenated to introduce double bonds with E configuration at positions 2-3 and 4-5. It is a medium-chain fatty acid and a polyunsaturated fatty acid.
Brand Name: Vulcanchem
CAS No.: 30361-33-2
VCID: VC21095730
InChI: InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/b7-6+,9-8+
SMILES: CCCCCC=CC=CC(=O)O
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

(2E,4E)-2,4-Decadienoic acid

CAS No.: 30361-33-2

Cat. No.: VC21095730

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

(2E,4E)-2,4-Decadienoic acid - 30361-33-2

Specification

CAS No. 30361-33-2
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name (2E,4E)-deca-2,4-dienoic acid
Standard InChI InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/b7-6+,9-8+
Standard InChI Key YKHVVNDSWHSBPA-BLHCBFLLSA-N
Isomeric SMILES CCCCC/C=C/C=C/C(=O)O
SMILES CCCCCC=CC=CC(=O)O
Canonical SMILES CCCCCC=CC=CC(=O)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

(2E,4E)-2,4-Decadienoic acid has a defined molecular structure with stereochemistry that plays a crucial role in its biological activities. The "E" designation in its name refers to the trans configuration of the double bonds, which affects the compound's reactivity and interaction with biological systems.

Table 1: Molecular Characteristics of (2E,4E)-2,4-Decadienoic Acid

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
CAS Number30361-33-2, 544-48-9
Synonymstrans-2,4-decadienoic acid; (2E,4E)-deca-2,4-dienoic acid
ClassificationPolyunsaturated fatty acid; Carboxylic acid
LogP2.76370

The compound is a derivative of capric acid (decanoic acid) with two double bonds introducing unsaturation at specific positions in the carbon chain . This structural configuration contributes to its biological activity and chemical reactivity, particularly in reactions involving the conjugated double bond system.

Physical Properties

The physical properties of (2E,4E)-2,4-Decadienoic acid determine its behavior in various environments and applications. These properties influence its solubility, stability, and interaction with biological systems.

Table 2: Physical Properties of (2E,4E)-2,4-Decadienoic Acid

PropertyValueSource
Density0.958 g/cm³
Boiling Point293.6°C at 760 mmHg
Flash Point199.4°C
Physical StatePresumed liquid at room temperature based on related compounds

The relatively high boiling and flash points indicate stability at room temperature, making the compound suitable for various research applications and formulations. The lipophilic nature of the compound, as suggested by its LogP value of 2.76370, indicates moderate lipid solubility, which is relevant for its interaction with cell membranes and potential applications in lipid-based formulations .

Biological Activities

Anti-inflammatory and Antioxidant Effects

(2E,4E)-2,4-Decadienoic acid demonstrates significant anti-inflammatory and antioxidant properties through its interaction with key cellular pathways. Research has shown that the compound stimulates the peroxisome proliferator-activated receptor (PPAR) system, which plays a crucial role in lipid and glucose metabolism. This activation leads to enhanced fatty acid oxidation, reduced triglyceride synthesis, and improved insulin sensitivity.

Additionally, the compound has been found to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation regulation. This dual action on both PPAR and NF-κB pathways positions (2E,4E)-2,4-Decadienoic acid as a potential therapeutic agent for conditions characterized by metabolic dysregulation and chronic inflammation.

Antimicrobial Properties

The antimicrobial activity of (2E,4E)-2,4-Decadienoic acid adds to its potential applications in both agricultural and medical fields. Its structural features, particularly the conjugated double bond system, contribute to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes in pathogenic organisms.

Anti-oomycete Activity

One of the most significant biological activities of (2E,4E)-2,4-Decadienoic acid is its anti-oomycete properties. Research by Zhang et al. identified it as a novel anti-oomycete agent isolated from the coculture of Bacillus subtilis and Trichoderma asperellum . Oomycetes are fungus-like eukaryotic microorganisms that include several important plant pathogens, such as those causing downy mildew, white rust, and various root rots.

The compound's effectiveness against these pathogens makes it particularly valuable in agricultural applications, where oomycete infections can lead to significant crop losses. The specific mechanism of this anti-oomycete activity appears to involve disruption of the cell membrane integrity and inhibition of hyphal growth, although more detailed research is needed to fully elucidate these mechanisms.

Applications

Agricultural Applications

The anti-oomycete properties of (2E,4E)-2,4-Decadienoic acid make it a promising biocontrol agent in agriculture. It can be used to combat oomycete pathogens that are destructive to crops, offering an alternative to harmful chemical inhibitors that often lead to ecological damage and pathogen resistance.

The compound's natural origin and biodegradability contribute to its potential as an environmentally friendly alternative to conventional synthetic fungicides. As agricultural practices increasingly move toward sustainable and eco-friendly approaches, compounds like (2E,4E)-2,4-Decadienoic acid may play a crucial role in integrated pest management strategies.

Table 3: Potential Agricultural Applications of (2E,4E)-2,4-Decadienoic Acid

ApplicationTargetPotential Benefit
Biocontrol agentOomycete pathogensReduction in crop losses due to pathogen infection
Seed treatmentSoil-borne pathogensProtection during vulnerable early growth stages
Post-harvest treatmentStorage pathogensExtended shelf life and reduced spoilage

Medical and Nutritional Research

In medical research, the compound's anti-inflammatory and antioxidant properties suggest potential benefits in managing conditions related to inflammation and metabolic disorders. The activation of the PPAR system by (2E,4E)-2,4-Decadienoic acid may offer therapeutic potential for metabolic syndrome, insulin resistance, and related conditions.

Furthermore, the compound's ability to modulate the NF-κB pathway suggests possible applications in treating inflammatory conditions, although further research is needed to establish its efficacy and safety in clinical settings. Nutritional research might also explore the compound's presence in natural food sources and its potential contribution to the health benefits associated with certain diets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator